molecular formula C26H23N3O3S B2761704 (Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 301338-35-2

(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2761704
CAS No.: 301338-35-2
M. Wt: 457.55
InChI Key: YABLFVSHSLZIQV-RGEXLXHISA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a 2-cyanoacrylamido group and a 4-(benzyloxy)phenyl moiety. The Z-configuration of the acrylamido double bond is critical for its spatial orientation, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name

2-[[(Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c27-15-19(14-17-10-12-20(13-11-17)32-16-18-6-2-1-3-7-18)25(31)29-26-23(24(28)30)21-8-4-5-9-22(21)33-26/h1-3,6-7,10-14H,4-5,8-9,16H2,(H2,28,30)(H,29,31)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABLFVSHSLZIQV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core with various functional groups that contribute to its biological activity. The presence of the benzyloxy group and cyanoacrylamido moiety enhances its interaction with biological targets.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity can lead to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and inflammation.
  • Receptor Modulation : Interaction with receptors could lead to modulation of signaling pathways, impacting cellular responses.

Table 1: Potential Biological Targets and Activities

Target TypePotential ActivityReference
EnzymesInhibition of metabolic enzymes
ReceptorsModulation of signaling pathways
AntioxidantsReduction of oxidative stress
Anti-inflammatoryInhibition of inflammatory mediators

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of related compounds in the tetrahydrobenzo[b]thiophene class. For instance, compounds derived from this class exhibited significant antioxidant potency comparable to ascorbic acid. This suggests that this compound may also possess similar properties.

Anti-inflammatory Activity

Research indicates that derivatives containing the tetrahydrobenzo[b]thiophene nucleus show notable anti-inflammatory effects. For example, studies have shown that these compounds can effectively inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the inhibitory effect of a similar compound on cyclooxygenase (COX) enzymes. Results indicated a significant reduction in COX activity, suggesting potential applications in pain management and anti-inflammatory therapies .
  • Antioxidant Evaluation :
    • In vitro assays demonstrated that related tetrahydrobenzo[b]thiophene derivatives could inhibit lipid peroxidation by up to 30%, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Scientific Research Applications

Key Features

  • Benzyloxy Group : Enhances lipophilicity and may influence receptor binding.
  • Cyanoacrylamido Moiety : Implicated in biological activity through interactions with enzymes or receptors.
  • Tetrahydrobenzo[b]thiophene Core : Provides a scaffold for drug development due to its unique properties.

Cancer Treatment

Research indicates that derivatives of compounds similar to (Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit potential as inhibitors of various cancer-related pathways. For instance, compounds containing the tetrahydrobenzo[b]thiophene structure have been shown to inhibit specific kinases involved in cancer progression .

Case Study: CSNK1A1 Inhibitors

A related study highlighted the development of CSNK1A1 inhibitors that demonstrated efficacy in treating certain cancers. The structural similarities suggest that the compound may also possess similar inhibitory properties against cancer cell proliferation .

Analgesic Activity

Recent studies have evaluated the analgesic properties of compounds derived from tetrahydrobenzo[b]thiophene. For example, derivatives synthesized from related structures showed significant analgesic effects in animal models, surpassing traditional analgesics like metamizole . This highlights the potential of This compound as a candidate for pain management therapies.

Antioxidant Activity

Compounds with similar structural motifs have been investigated for their antioxidant properties. Notably, certain derivatives were effective in reducing oxidative stress markers in cellular models, suggesting that this compound may also exhibit protective effects against oxidative damage .

Inhibition of Aldose Reductase

The compound's structural characteristics position it as a potential inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research has identified related compounds that effectively inhibit ALR2 while maintaining selectivity over other isoforms . This suggests a pathway for developing therapeutics aimed at managing diabetes-related conditions.

Example Synthesis Pathway

StepReaction TypeReagentsOutcome
1CyclizationEthyl cyanoacetate + sulfurTetrahydrobenzo[b]thiophene
2AcylationChloroacetyl chloride + amineCyanoacrylamido derivative
3AlkylationBenzyl bromide + baseBenzyloxy-substituted product

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core scaffold with several derivatives, differing primarily in substituents on the phenyl ring and ester/carboxamide termini. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Notable Properties
Target compound 4-(Benzyloxy)phenyl C₂₆H₂₃N₃O₃S* ~457.54 High lipophilicity due to benzyloxy group; potential for enhanced cellular uptake.
(Z)-2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-Methoxyphenyl C₂₀H₁₉N₃O₃S 381.45 Moderate antioxidant activity; methoxy group improves solubility but reduces steric bulk.
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) 4-Hydroxy-3,5-dimethoxyphenyl C₂₃H₂₃N₃O₅S 477.51 Superior antioxidant activity (DPPH IC₅₀ ~12 µM); hydroxyl and methoxy groups enhance radical scavenging.

*Estimated based on structural similarity to .

Antioxidant Activity

  • Target Compound : The benzyloxy group may reduce antioxidant efficacy compared to hydroxylated analogs (e.g., Compound H), as electron-donating groups like -OH are critical for neutralizing free radicals. However, its bulky benzyl group could stabilize the molecule in hydrophobic environments .
  • Compound H : Exhibited 85% DPPH radical scavenging at 100 µM, attributed to its 4-hydroxy-3,5-dimethoxyphenyl substituent, which provides multiple sites for hydrogen atom transfer .
  • Methoxy Analog : Demonstrated moderate activity (~60% DPPH scavenging at 100 µM), suggesting that methoxy groups alone are less effective than hydroxyl-methoxy combinations.

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Perform single-crystal X-ray diffraction on derivatives (e.g., compound 2-[(4-Chlorobenzylidene)amino]-tetrahydrobenzo[b]thiophene) to confirm (Z)-configuration and assess intramolecular H-bonding, as in published crystallography protocols .

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